N-(4-Methyl-1,3-thiazol-2-yl)thiourea
Overview
Description
N-(4-Methyl-1,3-thiazol-2-yl)thiourea is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Methyl-1,3-thiazol-2-yl)thiourea can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1,3-thiazole-2-amine with thiocyanate in the presence of a suitable solvent, such as ethanol or methanol. The reaction typically proceeds under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-1,3-thiazol-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.
Substitution: This compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(4-Methyl-1,3-thiazol-2-yl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Research has shown potential anticancer properties, with studies focusing on its ability to inhibit tumor growth.
Industry: It is used in the production of agrochemicals, dyes, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-(4-Methyl-1,3-thiazol-2-yl)thiourea involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with cellular signaling pathways, such as those regulating cell proliferation and apoptosis, contributing to its anticancer properties
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-1,3-thiazol-2-yl)urea: Similar structure but with a urea group instead of thiourea.
N-(4-Methyl-1,3-thiazol-2-yl)guanidine: Contains a guanidine group, offering different reactivity and biological activity.
N-(4-Methyl-1,3-thiazol-2-yl)carbamate: Features a carbamate group, used in different industrial applications
Uniqueness
N-(4-Methyl-1,3-thiazol-2-yl)thiourea stands out due to its unique combination of sulfur and nitrogen atoms, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a versatile compound in research and industry .
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-2-yl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S2/c1-3-2-10-5(7-3)8-4(6)9/h2H,1H3,(H3,6,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBCWGVPPMADNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536999 | |
Record name | N-(4-Methyl-1,3-thiazol-2-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14901-14-5 | |
Record name | N-(4-Methyl-1,3-thiazol-2-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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